molecular formula C18H22N2O3 B2692876 N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide CAS No. 1825621-63-3

N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide

Cat. No. B2692876
CAS RN: 1825621-63-3
M. Wt: 314.385
InChI Key: BDLAONKUYRJCKL-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-31 belongs to a class of compounds known as cyclopropane carboxamides, which have been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that play a crucial role in the regulation of cellular processes, including the degradation of proteins.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. Studies have demonstrated that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide for laboratory experiments is its high potency and selectivity. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. Another potential direction is the investigation of the synergistic effects of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide and its potential applications in other disease areas.

Synthesis Methods

The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with cyclobutanone to form the intermediate product, 1-cyanocyclobutanecarboxylic acid. This intermediate is then reacted with N-methylcyclopropanamine in the presence of a coupling agent to yield N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in various fields. One of the most promising applications of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is in the treatment of cancer. Studies have shown that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-20(18(11-19)7-4-8-18)17(21)15-10-13(15)14-9-12(22-2)5-6-16(14)23-3/h5-6,9,13,15H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLAONKUYRJCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=C(C=CC(=C2)OC)OC)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide

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